molecular formula C12H15N B8584489 3-tert-butyl-1H-indole

3-tert-butyl-1H-indole

Cat. No.: B8584489
M. Wt: 173.25 g/mol
InChI Key: XGXRTERXPBWVFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-butyl-1H-indole is a useful research compound. Its molecular formula is C12H15N and its molecular weight is 173.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

3-tert-butyl-1H-indole

InChI

InChI=1S/C12H15N/c1-12(2,3)10-8-13-11-7-5-4-6-9(10)11/h4-8,13H,1-3H3

InChI Key

XGXRTERXPBWVFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CNC2=CC=CC=C21

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of indole (5 g, 42.7 mmol), zinc triflate (9.3 g, 25.6 mmol), and tetrabutylammonium iodide (7.9 g, 21.4 mmol) in anhydrous toluene (120 mL) was added diisopropylethylamine (8.2 mL, 47 mmol) at room temperature under a blanket of nitrogen. After the reaction was stirred 15 minutes at room temperature, the reaction mixture was treated with tert-butyl bromide (2.5 mL, 21.7 mmol). The reaction solution was stirred at room temperature under nitrogen for 3 hours, then poured into a saturated aqueous solution of ammonium chloride (150 mL). The organic layer was separated and the aqueous layer was extracted with ethyl acetate (3×50 mL). The combined organic layers were dried over magnesium sulfate, concentrated, and the residue was purified via flash column chromatography (silica, 10% ethyl acetate in hexane) to afford 3-tert-butyl-1H-indole as a white solid. MS (ES) m/z 174.2.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
zinc triflate
Quantity
9.3 g
Type
catalyst
Reaction Step One
Quantity
8.2 mL
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four

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